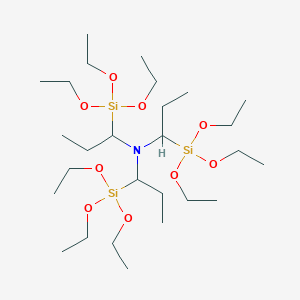

Tris(triethoxysilylpropyl)amine

Description

Tris(triethoxysilylpropyl)amine is a silane coupling agent with the molecular formula C27H57NO9Si3 (estimated based on structural analogs) . It features three triethoxysilylpropyl groups attached to a central nitrogen atom, enabling versatile applications in adhesion promotion, sol-gel synthesis, and composite materials. The ethoxysilyl groups hydrolyze to form silanol (-Si-OH) moieties, which facilitate covalent bonding with inorganic substrates (e.g., glass, metals) . Its slow hydrolysis rate (compared to trimethoxy analogs) allows controlled curing in coatings and hybrid membranes .

Propriétés

IUPAC Name |

1-triethoxysilyl-N,N-bis(1-triethoxysilylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H63NO9Si3/c1-13-25(38(29-16-4,30-17-5)31-18-6)28(26(14-2)39(32-19-7,33-20-8)34-21-9)27(15-3)40(35-22-10,36-23-11)37-24-12/h25-27H,13-24H2,1-12H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWJUPOOZZRWNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N(C(CC)[Si](OCC)(OCC)OCC)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H63NO9Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

The most common method involves the nucleophilic substitution of 3-chloropropyltriethoxysilane (CPTES) with ammonia. The reaction proceeds via the displacement of chlorine by amine groups under basic conditions:

Key Parameters

-

Stoichiometry : A 3:1 molar ratio of CPTES to ammonia ensures complete substitution.

-

Solvent : Toluene or tetrahydrofuran (THF) is used to dissolve reactants and byproducts.

-

Base : Triethylamine (TEA) or potassium carbonate (KCO) neutralizes HCl, driving the reaction forward.

-

Temperature : Reflux conditions (80–110°C) for 6–12 hours optimize yield.

Procedure (Adapted from US2920095 )

-

Combine CPTES (3 mol), ammonia (1 mol), and TEA (3 mol) in anhydrous toluene.

-

Reflux at 90°C for 8 hours under nitrogen.

-

Filter to remove ammonium chloride (NHCl).

-

Concentrate the filtrate and purify via vacuum distillation (160–180°C at 0.5 mmHg).

Yield : 70–85%

Purity : >95% (confirmed by NMR and elemental analysis).

Stepwise Alkylation of Primary Amines

Method Description

This approach sequentially substitutes hydrogen atoms on ammonia with triethoxysilylpropyl groups:

Optimization

-

Base : Sodium hydride (NaH) or lithium diisopropylamide (LDA) ensures deprotonation at each step.

-

Solvent : Dry THF minimizes hydrolysis.

-

Isolation : Intermediate mono- and di-substituted amines are isolated via fractional distillation.

Yield : 60–75% (cumulative)

Advantage : Better control over substitution, reducing byproducts.

Catalytic Hydrosilylation (Alternative Route)

Reaction Mechanism

Using ruthenium catalysts with tertiary phosphine ligands (e.g., RuHCl(PPh)), allylamine derivatives undergo hydrosilylation with triethoxysilane:

Conditions

-

Catalyst loading : 0.1–1 mol% Ru.

-

Temperature : 100–150°C for 4–6 hours.

-

Selectivity : >90% gamma-isomer (vs. beta-isomer).

Limitation : Requires specialized catalysts and strict anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Amination | 70–85% | >95% | Moderate | High |

| Stepwise Alkylation | 60–75% | >90% | High | Moderate |

| Catalytic Hydrosilylation | 80–90% | >95% | High | Low |

Purification and Characterization

Purification Techniques

-

Vacuum Distillation : Collects the product at 140–150°C under 5 kPa.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual chlorides.

Analyse Des Réactions Chimiques

Types of Reactions

Tris(triethoxysilylpropyl)amine undergoes various chemical reactions, including:

Amination Reactions: It can act as a catalyst or reagent in the amination of organic compounds.

Condensation Reactions: It participates in condensation reactions to form siloxane bonds.

Polymerization Reactions: It is used in the polymerization of siloxane-based polymers.

Common Reagents and Conditions

Common reagents used in reactions with tris(triethoxysilylpropyl)amine include ammonia, primary amines, and chlorosilanes. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silane groups. Solvents such as toluene, xylene, and dichloromethane are commonly used .

Major Products Formed

The major products formed from reactions involving tris(triethoxysilylpropyl)amine include siloxane polymers, amine-functionalized silanes, and various organosilicon compounds. These products are often used in the synthesis of advanced materials and coatings .

Applications De Recherche Scientifique

Material Science

1.1. Adhesion Promoter

Tris(triethoxysilylpropyl)amine acts as an effective adhesion promoter in composite materials. Its silane groups can bond with inorganic substrates, enhancing the mechanical properties and durability of composites used in construction and automotive industries. Studies have shown that incorporating this compound into epoxy resins significantly improves adhesion to glass fibers and metal surfaces, leading to enhanced performance in harsh environments .

1.2. Corrosion Resistance

The compound is utilized in coatings to improve corrosion resistance of metals. Research indicates that silane-based coatings containing tris(triethoxysilylpropyl)amine provide a protective layer that prevents moisture penetration and subsequent oxidation of metal substrates . This application is particularly relevant for aerospace and marine industries where material integrity is crucial.

1.3. Nanocomposites

In the development of nanocomposites, tris(triethoxysilylpropyl)amine serves as a coupling agent that facilitates the dispersion of nanoparticles within polymer matrices. This results in improved thermal stability and mechanical strength of the nanocomposite materials, making them suitable for advanced applications such as electronics and packaging .

Biomedical Applications

2.1. Drug Delivery Systems

Tris(triethoxysilylpropyl)amine has been investigated for use in drug delivery systems due to its ability to form stable silicate networks that can encapsulate therapeutic agents. The controlled release properties of these systems are enhanced by the presence of the silane compound, allowing for targeted delivery in cancer therapies .

2.2. Bone Tissue Engineering

In bone tissue engineering, this compound is used to modify hydroxyapatite scaffolds to improve their biocompatibility and mechanical properties. Studies demonstrate that incorporating tris(triethoxysilylpropyl)amine into hydroxyapatite-gelatin composites enhances cell adhesion and proliferation, making it a promising candidate for orthopedic implants .

Surface Modification

3.1. Functionalization of Silica Surfaces

Tris(triethoxysilylpropyl)amine can be used to functionalize silica surfaces, which is beneficial for various applications including chromatography and sensor technology. By creating amine-terminated surfaces, it allows for further chemical modifications that can enhance selectivity and sensitivity in analytical applications .

3.2. Self-Assembled Monolayers (SAMs)

The compound facilitates the formation of self-assembled monolayers on silica substrates, which are crucial for developing advanced materials with tailored surface properties for sensors and electronic devices . These SAMs can significantly affect the wettability and adhesion characteristics of surfaces.

Case Studies

Mécanisme D'action

The mechanism of action of tris(triethoxysilylpropyl)amine involves the formation of siloxane bonds through condensation reactions. The compound’s amine groups can react with various substrates, facilitating the formation of stable, covalent bonds. This property is particularly useful in the modification of surfaces and the synthesis of advanced materials .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below summarizes key structural differences:

Reactivity and Hydrolysis Rates

- Alkoxy Group Influence :

- Trimethoxysilyl groups (e.g., in Bis(3-(trimethoxysilyl)propyl)amine) hydrolyze faster than triethoxysilyl groups due to higher electrophilicity of methoxy vs. ethoxy . This accelerates sol-gel curing but reduces shelf stability.

- Tris(triethoxysilylpropyl)amine’s slower hydrolysis allows gradual crosslinking, ideal for applications requiring controlled film formation .

- Amine Functionality :

Thermal and Mechanical Properties

- Crosslinking Density :

- Thermal Stability :

- Tertiary amines in tris compounds resist oxidation better than primary/secondary amines in diethylenetriamine derivatives .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for producing Tris(triethoxysilylpropyl)amine in laboratory settings?

Tris(triethoxysilylpropyl)amine is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Precursor selection : Use 3-aminopropyltriethoxysilane (APTES) as a starting material, with triethylamine (TEA) as a base to neutralize byproducts like HCl .

- Solvent optimization : Anhydrous tetrahydrofuran (THF) or toluene is recommended to minimize hydrolysis of ethoxysilyl groups during synthesis .

- Temperature control : Maintain reactions at 0–25°C to prevent premature silanol formation .

- Purification : Column chromatography or vacuum distillation ensures >99% purity (GC analysis) .

Q. Which analytical techniques are most effective for characterizing Tris(triethoxysilylpropyl)amine’s purity and structural integrity?

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm amine and ethoxysilyl group integrity (δ 1.2 ppm for -CH₂CH₃, δ 3.8 ppm for -OCH₂) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1100 cm⁻¹ (Si-O-C) and 3350 cm⁻¹ (N-H stretch) validate functional groups .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF detects molecular ions at m/z 221.37 (M+H⁺) .

- X-ray Crystallography : Resolves molecular geometry and confirms trisubstitution patterns .

Q. What safety protocols must be prioritized when handling Tris(triethoxysilylpropyl)amine in laboratory workflows?

Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: >100°C) .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Emergency procedures : Immediate rinsing with water for 15+ minutes after eye/skin contact, followed by medical evaluation .

Advanced Research Questions

Q. How does the ethoxysilyl moiety in Tris(triethoxysilylpropyl)amine enhance adsorption efficiency in heavy metal removal systems?

The silane groups enable covalent bonding to substrates (e.g., silica, cellulose) and chelation of metal ions:

- Surface functionalization : Hydrolysis of ethoxysilyl groups (-Si-OCH₂CH₃ → -Si-OH) forms stable siloxane bonds with hydroxylated surfaces .

- Metal coordination : Tertiary amine and silanol groups act as Lewis bases, binding to Pb(II), Cu(II), and Cd(II) with adsorption capacities of 120–180 mg/g (Langmuir model) .

- pH dependence : Optimal adsorption occurs at pH 6–8, where silanol deprotonation maximizes electrostatic interactions .

Q. How can researchers resolve contradictions in pH-dependent stability data for Tris(triethoxysilylpropyl)amine across aqueous and organic solvents?

Contradictions arise from solvent polarity and hydrolysis kinetics:

- Aqueous systems : Rapid hydrolysis (t₁/₂ < 1 hr at pH 7) generates silanols, reducing stability. Use buffered solutions (e.g., Tris-HCl, pH 7.4) to moderate reactivity .

- Organic solvents : Stability increases in anhydrous acetonitrile or DMF, with <5% degradation over 72 hours .

- Analytical validation : Monitor degradation via HPLC-UV (λ = 254 nm) or ²⁹Si NMR to quantify silanol byproducts .

Q. What advanced spectroscopic methods elucidate the coordination behavior of Tris(triethoxysilylpropyl)amine in transition metal complexes?

- Electron Paramagnetic Resonance (EPR) : Detects geometric distortions in Cu(II) complexes (g∥ = 2.25, g⟂ = 2.06) .

- X-ray Absorption Spectroscopy (XAS) : Resolves bond lengths (e.g., Fe-N = 1.98 Å in Fe(III)-TPA analogs) .

- UV-Vis-NIR : Charge-transfer bands (λ = 450–600 nm) indicate ligand-to-metal electron transitions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.